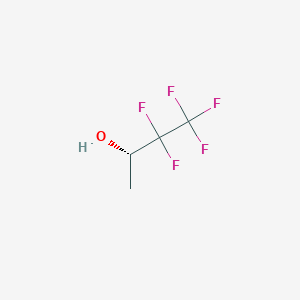
(2S)-3,3,4,4,4-pentafluorobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3,3,4,4,4-pentafluorobutan-2-ol is an organic compound characterized by the presence of five fluorine atoms attached to a butanol backbone. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3,4,4,4-pentafluorobutan-2-ol typically involves the fluorination of butanol derivatives. One common method is the direct fluorination of 2-butanol using elemental fluorine or fluorinating agents under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas safely. The process often includes purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-3,3,4,4,4-pentafluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
(2S)-3,3,4,4,4-pentafluorobutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems due to the presence of fluorine atoms.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-3,3,4,4,4-pentafluorobutan-2-ol involves interactions with molecular targets influenced by the electronegativity of the fluorine atoms. These interactions can affect various pathways, including enzyme activity and receptor binding, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-3,3,4,4,4-pentafluorobutan-1-ol: Similar structure but with the hydroxyl group at a different position.
(2S)-3,3,4,4,4-tetrafluorobutan-2-ol: Contains one less fluorine atom.
(2S)-3,3,4,4,4-pentafluoropentan-2-ol: Has an additional carbon in the backbone.
Uniqueness
(2S)-3,3,4,4,4-pentafluorobutan-2-ol is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This makes it valuable for applications requiring high electronegativity and stability.
Properties
Molecular Formula |
C4H5F5O |
|---|---|
Molecular Weight |
164.07 g/mol |
IUPAC Name |
(2S)-3,3,4,4,4-pentafluorobutan-2-ol |
InChI |
InChI=1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3/t2-/m0/s1 |
InChI Key |
BUGIAHXXBFVPGW-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C(C(F)(F)F)(F)F)O |
Canonical SMILES |
CC(C(C(F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


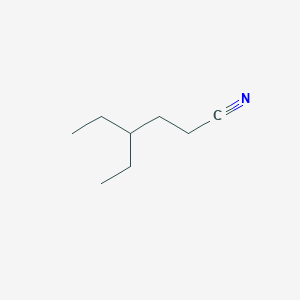
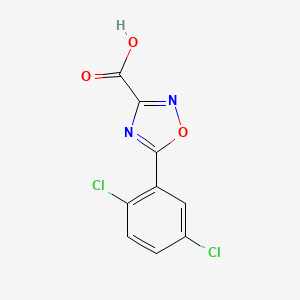
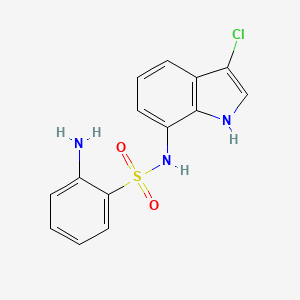
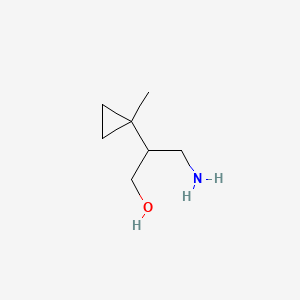
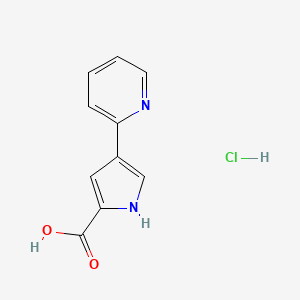
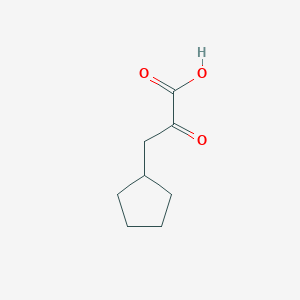
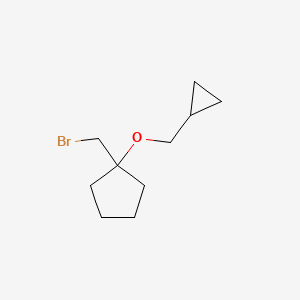
![7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane](/img/structure/B15324120.png)
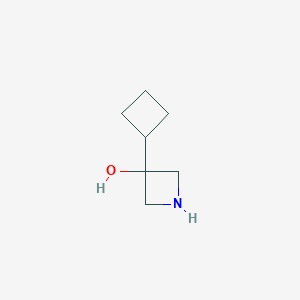
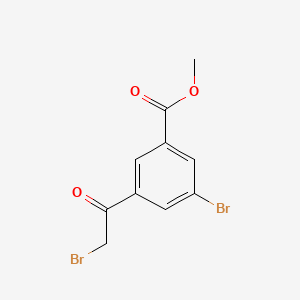
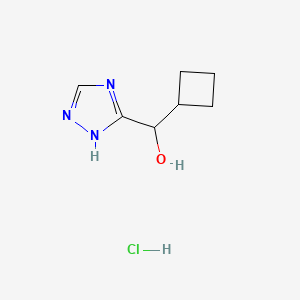

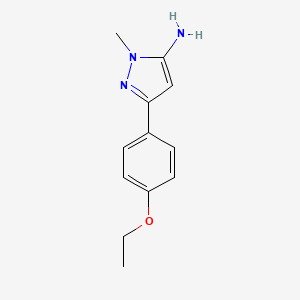
![6-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15324156.png)
